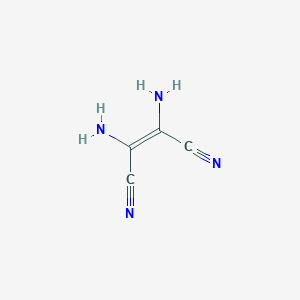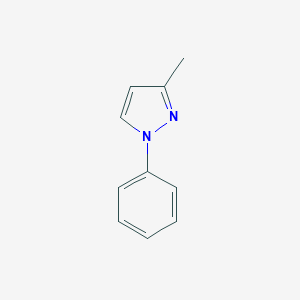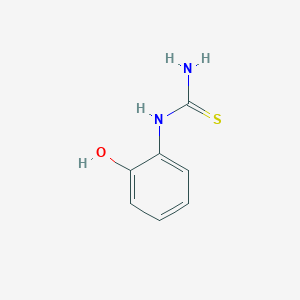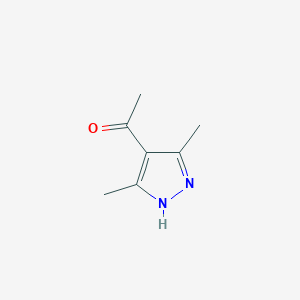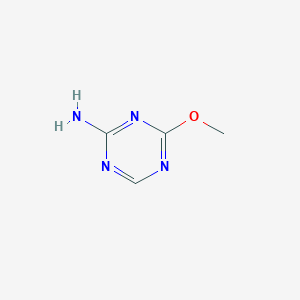
4-Methoxy-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4-Methoxy-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C4H6N4O . It is also known by other names such as 2-Amino-4-methoxy-1,3,5-triazine and methoxy-amino-sym-triazine .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, including 4-Methoxy-1,3,5-triazin-2-amine, has been studied extensively. One common method involves the nucleophilic substitution of chlorine atoms in cyanuric chloride . Using microwave irradiation can shorten reaction times and improve yield and purity .
Molecular Structure Analysis
The molecular weight of 4-Methoxy-1,3,5-triazin-2-amine is 126.12 g/mol . Its InChI (IUPAC International Chemical Identifier) is InChI=1S/C4H6N4O/c1-9-4-7-2-6-3 (5)8-4/h2H,1H3, (H2,5,6,7,8) . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is COC1=NC=NC (=N1)N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-1,3,5-triazin-2-amine include a molecular weight of 126.12 g/mol, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 1 and a Topological Polar Surface Area of 73.9 Ų .
Wissenschaftliche Forschungsanwendungen
1. Application in Medicinal Chemistry: Monoamine Oxidase Inhibitors
- Summary : 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivatives, which can be synthesized from 4-Methoxy-1,3,5-triazin-2-amine, have been studied for their monoamine oxidase inhibitory activity .
- Methods : The derivatives were prepared by reacting 2-chloro-4,6-dimethoxy triazine and α-amino acids in the presence of triethyl amine as an acid scavenger in a 1,4-dioxane/water (1:1) solvent mixture at room temperature .
- Results : Preliminary studies showed that compounds 7, 18, and 25 had MAO-A inhibition activity comparable to that of the standard clorgyline, with apparently more selective inhibitory activity toward MAO-A than MAO-B and no significant acute toxicity .
2. Application in Antimicrobial Research
- Summary : 1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be synthesized from 4-Methoxy-1,3,5-triazin-2-amine, have been evaluated for their antimicrobial activity .
- Methods : The derivatives were prepared by conventional methods or using microwave irradiation. Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
- Results : Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli. Compounds 10, 16, 25, and 30 have antimicrobial activity against S. aureus comparable to that of ampicillin, while compounds 13 and 14 have antimicrobial activity against E. coli comparable to that of ampicillin .
3. Application in Peptide Coupling
- Summary : 4-Methoxy-1,3,5-triazin-2-amine can be used in the synthesis of a stable, yet highly reactive, peptide coupling agent .
- Methods : The coupling agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, is synthesized by coupling with N-methylmorpholine in THF .
- Results : The resulting peptide coupling agent is stable and highly reactive .
- Summary : 4-Methoxy-n,6-dimethyl-1,3,5-triazin-2-amine, a metabolite of tribenuron-methyl, is used in herbicidal formulations .
- Methods : The compound is used directly in the formulation of herbicides .
- Results : The resulting herbicides are effective in controlling unwanted vegetation .
5. Application in Antimicrobial Research
- Summary : 1,3,5-Triazine aminobenzoic acid derivatives, which can be synthesized from 4-Methoxy-1,3,5-triazin-2-amine, have been evaluated for their antimicrobial activity .
- Methods : The derivatives were prepared by conventional method or by using microwave irradiation. Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
- Results : Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
6. Application in Polymer Research
- Summary : 1,3,5-Triazine-based polymers, which can be synthesized from 4-Methoxy-1,3,5-triazin-2-amine, have been used for the immobilization of silver nanoparticles .
- Methods : The polymers were prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane .
- Results : The prepared polymers were characterized by using Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) .
7. Application in Chiral Stationary Phases
- Summary : 1,3,5-triazine derivatives can be used as chiral stationary phases for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
- Methods : The derivatives are prepared by replacing the two chloride ions of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid with two equivalents of aniline, benzylamine, diethylamine, morpholine, or piperidine .
- Results : The resulting compounds can be used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy .
8. Application in Luminescent, Optical Switches and Tri-radical Cation Species
- Summary : 2,4,6-triamino-1,3,5-triazine compounds, which can be synthesized from 4-Methoxy-1,3,5-triazin-2-amine, can be used for the preparation of luminescent, optical switches and tri-radical cation species .
- Methods : The compounds are prepared by conventional methods .
- Results : The resulting compounds exhibit good optoelectronic properties and can be used as organic light emitting diode (OLED) and light-guide materials .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXQTDIDGVYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



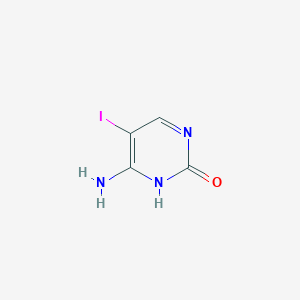

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)
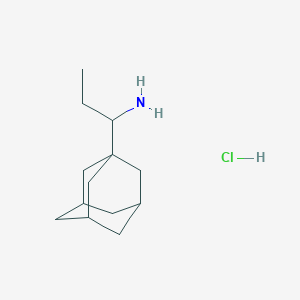
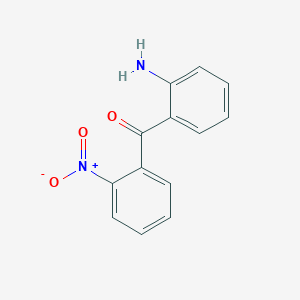
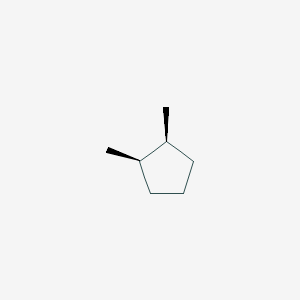
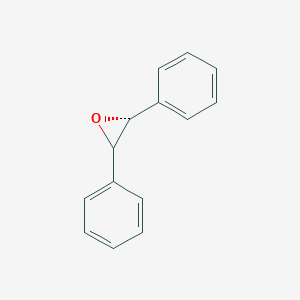
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)

